(2S)-2-amino-2-phenyl-N-(propan-2-yl)acetamide hydrochloride
Description
(2S)-2-Amino-2-phenyl-N-(propan-2-yl)acetamide hydrochloride is a chiral acetamide derivative characterized by:
- Molecular formula: C₁₁H₁₇ClN₂O
- Molecular weight: 228.72 g/mol
- Key structural features: An (S)-configured chiral center at the 2-position. A phenyl group and an amino group on the same carbon. An isopropylamide moiety. Hydrochloride salt formulation for enhanced solubility and stability.
Properties
IUPAC Name |
(2S)-2-amino-2-phenyl-N-propan-2-ylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-8(2)13-11(14)10(12)9-6-4-3-5-7-9;/h3-8,10H,12H2,1-2H3,(H,13,14);1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBOPAVUCIHAAI-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(C1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)[C@H](C1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-phenyl-N-(propan-2-yl)acetamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetic acid, isopropylamine, and other reagents.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including amide bond formation and protection of functional groups.
Stereoselective Synthesis: The stereoselective synthesis is achieved by using chiral catalysts or reagents to ensure the desired (2S) configuration.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as crystallization and purification to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-phenyl-N-(propan-2-yl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the amide group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(2S)-2-amino-2-phenyl-N-(propan-2-yl)acetamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as analgesic and anti-inflammatory properties.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-phenyl-N-(propan-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues in Pharmaceuticals and Agrochemicals
The table below compares the target compound with acetamide derivatives from diverse applications:
Key Comparative Insights
Chirality and Bioactivity
- The (2S) configuration in the target compound may confer stereoselective interactions, similar to s-Metolachlor (a chiral herbicide with enhanced activity in its S-form) .
- Florfenicol also utilizes chirality (1R,2S configuration) for improved antibiotic efficacy and reduced bacterial resistance .
Substituent Effects
- Aromatic Groups: The phenyl group in the target compound contrasts with acetaminophen’s 4-hydroxyphenyl group. The absence of a hydroxyl group may reduce hepatotoxicity risks (a concern with acetaminophen) but limit antipyretic activity .
- Halogenation : Unlike Florfenicol (fluorine, chlorine) or s-Metolachlor (chlorine), the target compound lacks halogens, suggesting distinct mechanisms of action.
Physicochemical Properties
- Hydrochloride Salt : Enhances water solubility, akin to Linezolid Impurity 32 HCl , which is formulated for stability in parenteral drugs .
- Molecular Weight: The target compound (228.72 g/mol) falls between smaller analgesics (e.g., acetaminophen) and larger antibiotics (e.g., Florfenicol), balancing permeability and bioavailability.
Biological Activity
(2S)-2-amino-2-phenyl-N-(propan-2-yl)acetamide hydrochloride, also known as a specific amide compound, has garnered interest in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesis, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
The compound features an amide functional group, which is characterized by the presence of a carbonyl group () directly attached to a nitrogen atom (). The (2S) designation indicates a specific stereochemistry at the second carbon atom, which may influence its biological interactions. The hydrochloride salt form suggests enhanced solubility in aqueous environments, potentially improving bioavailability.
Antibacterial Activity
Research on related acetamide derivatives indicates promising antibacterial properties. For instance, compounds with similar amide structures have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | MIC (µM) |
|---|---|---|
| Compound A | Staphylococcus aureus | 5.64 |
| Compound B | Escherichia coli | 8.33 |
| Compound C | Pseudomonas aeruginosa | 13.40 |
These findings suggest that this compound may exhibit similar antibacterial properties due to its structural similarities.
Anticancer Activity
The anticancer potential of acetamide derivatives has been explored in various studies. For example, certain benzothiazole-based acetamides demonstrated significant cytotoxic effects against cancer cell lines, indicating that modifications to the acetamide structure can enhance efficacy.
Case Study: Anticancer Evaluation
In a study evaluating the anticancer activity of novel acetamides:
- Cell Lines Tested: A549 (lung adenocarcinoma)
- Results: Compounds showed varying degrees of cytotoxicity, with some reducing cell viability significantly compared to control treatments.
Table 2: Anticancer Activity of Acetamides
| Compound Name | Cell Line | Viability (%) |
|---|---|---|
| Compound D | A549 | 64 |
| Compound E | HCT116 | 58 |
| Compound F | MCF7 | 70 |
While specific mechanisms for this compound remain underexplored, related compounds have shown mechanisms involving inhibition of bacterial aminoacyl-tRNA synthetase and modulation of apoptotic pathways in cancer cells. These pathways are critical for the growth and survival of both bacterial and cancer cells.
Future Directions
The lack of extensive research specifically targeting this compound highlights an opportunity for future studies. Potential research directions include:
- In vitro and in vivo studies to evaluate its pharmacokinetics and toxicity.
- Structure-activity relationship (SAR) studies to optimize its biological activity.
- Exploration of combination therapies with existing antibiotics or anticancer agents to enhance efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
